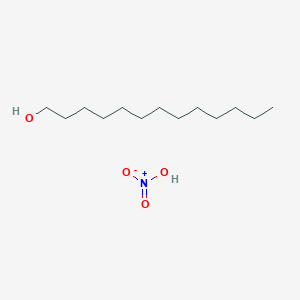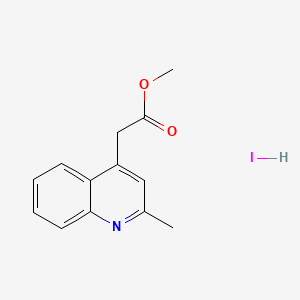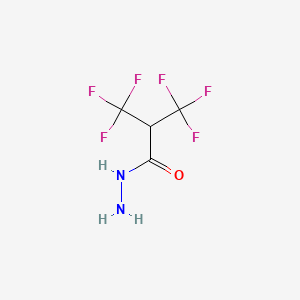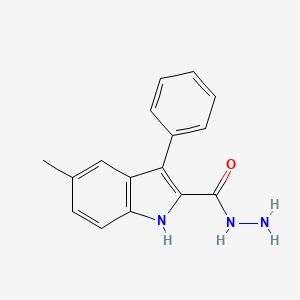
7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one is a derivative of tropolone, a non-benzenoid aromatic compound Tropolone and its derivatives are known for their unique structure, consisting of a seven-membered ring with conjugated double bonds and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one typically involves the bromination of 2-hydroxycyclohepta-2,4,6-trien-1-one (tropolone) followed by acetylation. The bromination can be carried out using bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction is usually performed at room temperature, and the product is purified by recrystallization.
The acetylation step involves the reaction of the dibromo derivative with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at elevated temperatures, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. The presence of bromine atoms enhances its electrophilicity, making it more reactive towards biological targets.
Comparison with Similar Compounds
Similar Compounds
Tropolone: The parent compound with a similar structure but without the acetyl and bromine groups.
2-Hydroxycyclohepta-2,4,6-trien-1-one: A simpler derivative of tropolone.
3,5-Dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one: Lacks the acetyl group.
Uniqueness
7-Acetyl-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one is unique due to the presence of both acetyl and bromine groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical reactions and biological activities compared to its simpler derivatives.
Properties
CAS No. |
111505-15-8 |
|---|---|
Molecular Formula |
C9H6Br2O3 |
Molecular Weight |
321.95 g/mol |
IUPAC Name |
3-acetyl-5,7-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C9H6Br2O3/c1-4(12)6-2-5(10)3-7(11)9(14)8(6)13/h2-3H,1H3,(H,13,14) |
InChI Key |
MHPBFVVQMBGBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)C(=CC(=C1)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl (2E)-[(propan-2-yl)imino]acetate](/img/structure/B14329181.png)
![3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one](/img/structure/B14329189.png)










